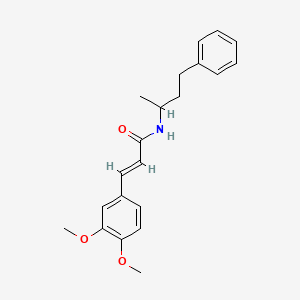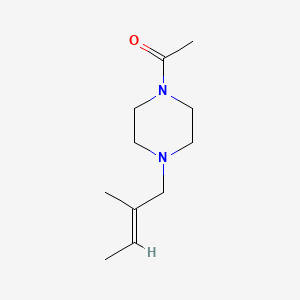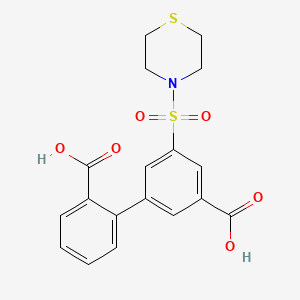
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting their activity, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can potentially prevent or treat various diseases.
Biochemical and Physiological Effects
Studies have shown that 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as COX-2 and MMPs. The compound has also been shown to have anti-viral activity against certain viruses such as HIV-1 and HCV.
实验室实验的优点和局限性
One of the main advantages of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is its versatility. It can be used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. In addition, it is relatively easy to synthesize and purify. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations. Therefore, caution should be exercised when using the compound in lab experiments.
未来方向
There are several future directions for research on 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the compound's potential applications in treating various diseases such as cancer and viral infections. In addition, the compound's role in various biological processes such as angiogenesis and inflammation warrants further investigation. Overall, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid holds great promise for advancing scientific research in various fields.
合成方法
The synthesis of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid involves the reaction of 4-(chloromethyl)thiophene-2-carboxylic acid with 4-morpholineethanethiol in the presence of a base. The resulting product is further reacted with 4-bromobiphenyl-2,3'-dicarboxylic acid in the presence of a palladium catalyst to yield the final compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a tool compound for studying the role of sulfonamides in various biological systems. The compound has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples.
属性
IUPAC Name |
3-(2-carboxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-17(21)13-9-12(15-3-1-2-4-16(15)18(22)23)10-14(11-13)27(24,25)19-5-7-26-8-6-19/h1-4,9-11H,5-8H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXPCXEVIQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

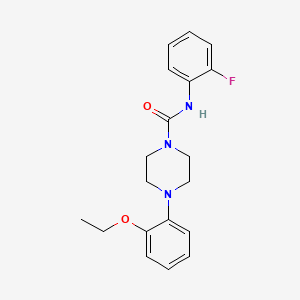
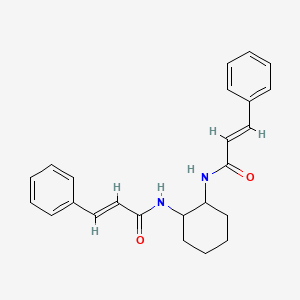
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
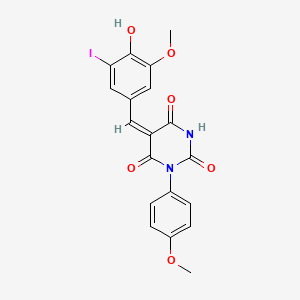
![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
